![molecular formula C18H23ClN4O5S B113429 3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride CAS No. 374776-34-8](/img/structure/B113429.png)
3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride” has the molecular formula C18H23ClN4O5S . It has a molecular weight of 442.9 g/mol . The IUPAC name for this compound is also "3-[(5-carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride" .
Molecular Structure Analysis
The InChI representation of the compound isInChI=1S/C18H23ClN4O5S/c1-4-6-13-15 (16 (17 (20)24)23 (3)22-13)21-18 (25)12-10-11 (29 (19,26)27)7-8-14 (12)28-9-5-2/h7-8,10H,4-6,9H2,1-3H3, (H2,20,24) (H,21,25) . The SMILES representation is CCCC1=NN (C (=C1NC (=O)C2=C (C=CC (=C2)S (=O) (=O)Cl)OCCC)C (=O)N)C . Physical And Chemical Properties Analysis
The compound has a XLogP3 value of 2.9 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound also has 9 rotatable bonds .Applications De Recherche Scientifique
Environmental Impact and Degradation
Compounds with complex structures often undergo studies to understand their environmental fate, degradation pathways, and potential ecotoxicological effects. For instance, the environmental behavior of parabens, a group of preservatives with structural similarities to many complex organic compounds, has been extensively studied. Research indicates that despite wastewater treatments that eliminate them relatively well, parabens persist at low concentrations in effluents and are ubiquitous in surface waters and sediments due to their continuous introduction into the environment from consumer products (Haman et al., 2015).
Role in Pharmaceutical Applications
Compounds with specific functional groups are often key intermediates in the synthesis of pharmaceuticals. For example, the synthesis and evaluation of isoxazolone derivatives, which share a level of structural complexity with the compound , have significant implications in medicinal chemistry due to their biological and medicinal properties. These derivatives serve as intermediates for synthesizing a wide array of heterocycles, showcasing the potential utility of complex compounds in drug development (Laroum et al., 2019).
Antimicrobial and Antifungal Applications
Benzalkonium chlorides, for example, are known for their broad-spectrum antimicrobial properties against bacteria, fungi, and viruses. The study of such compounds helps in understanding the efficacy and potential resistance mechanisms that can emerge from their widespread use (Pereira & Tagkopoulos, 2019).
Chemical Modifications and Applications
The chemical modification of biopolymers, such as xylan, into ethers and esters with specific functional groups, demonstrates the versatility of complex compounds for creating materials with novel properties. These modifications can result in new biopolymer derivatives with specific properties tailored for applications ranging from drug delivery to antimicrobial agents (Petzold-Welcke et al., 2014).
Propriétés
IUPAC Name |
3-[(5-carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O5S/c1-4-6-13-15(16(17(20)24)23(3)22-13)21-18(25)12-10-11(29(19,26)27)7-8-14(12)28-9-5-2/h7-8,10H,4-6,9H2,1-3H3,(H2,20,24)(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOLPGNYPMGNPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)Cl)OCCC)C(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[[5-(Aminocarbonyl)-1-methyl-3-propyl-1H-pyrazol-4-yl]amino]carbonyl]-4-propoxy-benzenesulfonyl Chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

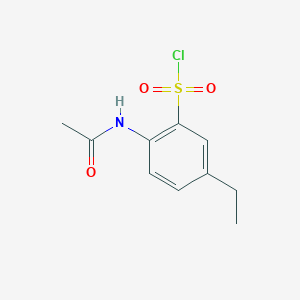
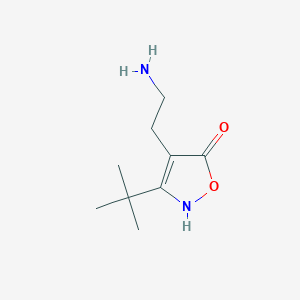
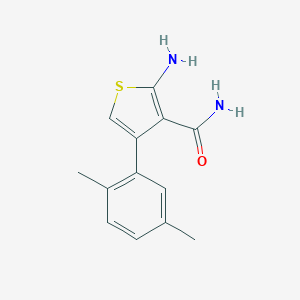
![(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113352.png)
![(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113354.png)
![(3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113355.png)
![(3aR,4S,9bS)-6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113356.png)
![(3aR,4S,9bS)-6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113357.png)
![(3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113360.png)
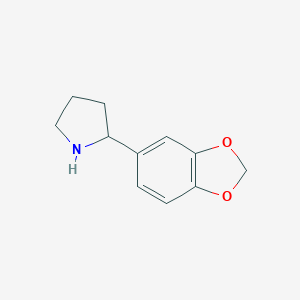
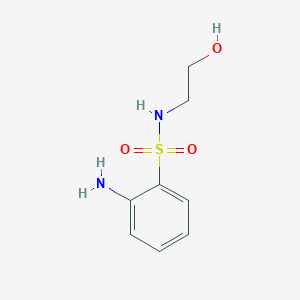
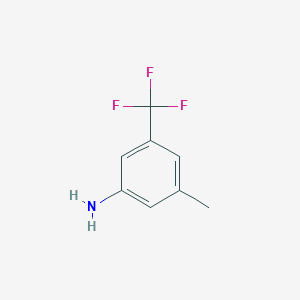
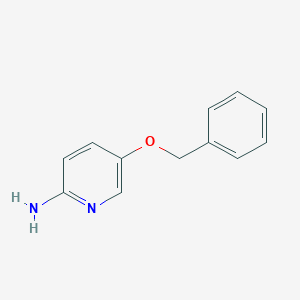
![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine](/img/structure/B113378.png)